A Comprehensive Technical Guide to (E)-3-(m-Tolyl)acrylaldehyde: Synthesis, Characterization, and Application in Chalcone-Based Drug Discovery
A Comprehensive Technical Guide to (E)-3-(m-Tolyl)acrylaldehyde: Synthesis, Characterization, and Application in Chalcone-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
(E)-3-(m-Tolyl)acrylaldehyde, a substituted cinnamaldehyde derivative, serves as a pivotal precursor in the synthesis of a diverse array of chalcones, a class of compounds renowned for their significant therapeutic potential. This technical guide provides an in-depth exploration of (E)-3-(m-Tolyl)acrylaldehyde, encompassing its synthesis, comprehensive spectroscopic characterization, and its strategic application in the development of bioactive chalcones. The methodologies detailed herein are presented with the clarity and rigor required for direct application in a research and development setting, with a focus on the underlying chemical principles that guide each step. This document is intended to be a valuable resource for scientists engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical protocols to facilitate the exploration of novel therapeutic agents.
Physicochemical Properties and Safety Data
(E)-3-(m-Tolyl)acrylaldehyde (CAS Number: 93614-80-3) is a light yellow oil at room temperature. A thorough understanding of its physical and chemical properties is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Boiling Point | 264.398 °C at 760 mmHg | [2] |
| Storage | 2-8°C, under inert gas | [2] |
| MDL Number | MFCD08460293 | [2] |
Safety Information:
(E)-3-(m-Tolyl)acrylaldehyde should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified with the following hazard statements:
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H227: Combustible liquid
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H302: Harmful if swallowed
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H312: Harmful in contact with skin
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H315: Causes skin irritation
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H317: May cause an allergic skin reaction
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H319: Causes serious eye irritation
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H332: Harmful if inhaled
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H335: May cause respiratory irritation
Synthesis of (E)-3-(m-Tolyl)acrylaldehyde
The synthesis of (E)-3-(m-Tolyl)acrylaldehyde is most effectively achieved through a base-catalyzed aldol condensation reaction between m-tolualdehyde and acetaldehyde. This reaction proceeds via the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of m-tolualdehyde. Subsequent dehydration of the resulting β-hydroxy aldehyde yields the α,β-unsaturated product.
Detailed Experimental Protocol: Aldol Condensation
This protocol is adapted from established aldol condensation procedures for similar aromatic aldehydes.[3]
Materials:
-
m-Tolualdehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
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Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
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Ice bath
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Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve m-tolualdehyde (1 equivalent) in ethanol (100 mL). Cool the flask in an ice bath with continuous stirring.
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Base Addition: Prepare a solution of sodium hydroxide (1.2 equivalents) in water (50 mL). Slowly add this solution to the stirred ethanolic solution of m-tolualdehyde over a period of 30 minutes using a dropping funnel.
-
Acetaldehyde Addition: Add acetaldehyde (1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature below 10°C.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
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Workup: After completion of the reaction, neutralize the mixture with dilute hydrochloric acid. Extract the product with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure (E)-3-(m-Tolyl)acrylaldehyde as a light yellow oil.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is crucial for the unambiguous identification and purity assessment of the synthesized (E)-3-(m-Tolyl)acrylaldehyde.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic proton | 9.69 | d | 7.6 |
| Vinylic proton (β to C=O) | 7.51 | d | 16.0 |
| Aromatic protons | 7.35-7.20 | m | - |
| Vinylic proton (α to C=O) | 6.72 | dd | 16.0, 7.6 |
| Methyl protons | 2.38 | s | - |
Note: The large coupling constant (16.0 Hz) between the vinylic protons confirms the (E)- or trans-configuration of the double bond.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl carbon | 193.7 |
| Vinylic carbon (β to C=O) | 153.1 |
| Aromatic quaternary carbon | 138.8 |
| Aromatic C-H carbons | 134.2, 131.5, 129.0, 128.8, 126.5 |
| Vinylic carbon (α to C=O) | 128.5 |
| Methyl carbon | 21.3 |
Note: The chemical shifts are typical for an α,β-unsaturated aldehyde and a substituted benzene ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (aldehyde) | ~1680 (strong) |
| C=C (alkene) | ~1630 (medium) |
| C-H (aromatic) | ~3050 (medium) |
| C-H (alkene) | ~3020 (medium) |
| C-H (aldehyde) | ~2820, ~2720 (medium, two bands) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, the molecular ion peak [M]⁺ is expected at m/z = 146. Key fragmentation pathways would involve the loss of the aldehydic proton (M-1), the formyl radical (M-29), and cleavage of the side chain to give the tolyl cation.
Application in Chalcone Synthesis: A Gateway to Bioactive Molecules
(E)-3-(m-Tolyl)acrylaldehyde is a valuable building block for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The synthesis is typically achieved through a Claisen-Schmidt condensation reaction with an appropriate acetophenone derivative.
Synthesis of a Bioactive Chalcone: (E)-1-(4-aminophenyl)-3-(m-tolyl)prop-2-en-1-one
This protocol outlines the synthesis of a chalcone with a 4-amino substitution on one of the aromatic rings, a common feature in many biologically active chalcones.[4]
Materials:
-
(E)-3-(m-Tolyl)acrylaldehyde
-
4-Aminoacetophenone
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Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-aminoacetophenone (1 equivalent) and (E)-3-(m-Tolyl)acrylaldehyde (1 equivalent) in ethanol (50 mL).
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Base Addition: While stirring, add a 40% aqueous solution of sodium hydroxide (2 equivalents) dropwise.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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Product Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice. The chalcone product will precipitate.
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Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-aminophenyl)-3-(m-tolyl)prop-2-en-1-one as a crystalline solid.
Biological Significance and Mechanism of Action of Derived Chalcones
Chalcones derived from substituted cinnamaldehydes, such as (E)-3-(m-Tolyl)acrylaldehyde, have garnered significant interest in drug discovery due to their diverse pharmacological activities. The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzymes and transcription factors.
Anticancer Activity: Many chalcones exhibit potent anticancer properties through various mechanisms, including:
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Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.
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Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle, often at the G2/M checkpoint.
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Inhibition of Angiogenesis: Some chalcones can prevent the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth and metastasis.
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Modulation of Signaling Pathways: Chalcones are known to interfere with key signaling pathways implicated in cancer, such as the NF-κB, PI3K/Akt, and MAPK pathways.
Workflow for Investigating the Mechanism of Action of a Novel Chalcone:
Caption: Workflow for the synthesis and biological evaluation of a novel chalcone.
Conclusion
(E)-3-(m-Tolyl)acrylaldehyde is a versatile and valuable intermediate in organic synthesis, particularly for the construction of chalcone libraries for drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and application. The detailed protocols and spectroscopic data herein serve as a practical resource for researchers aiming to explore the therapeutic potential of novel chalcone derivatives. The inherent reactivity of the chalcone scaffold, stemming from its α,β-unsaturated ketone system, continues to make it a privileged structure in the quest for new and effective therapeutic agents.
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